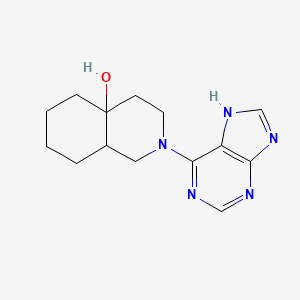
2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol is a complex organic compound that features both purine and isoquinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol likely involves multi-step organic reactions. A common approach might include:
Formation of the purine ring: This could be achieved through cyclization reactions involving appropriate precursors.
Construction of the isoquinoline ring: This might involve Pictet-Spengler or Bischler-Napieralski reactions.
Coupling of the two moieties: This could involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and minimize environmental impact.
Reaction Conditions: Optimization of temperature, pressure, and time.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions could convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, it could be explored for potential therapeutic properties.
Industry
Material Science: The compound might find applications in the development of new materials with unique properties.
作用机制
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-(7H-purin-6-yl)tetrahydroisoquinolin-4a(2H)-ol
- 2-(7H-purin-6-yl)hexahydroisoquinolin-4a(2H)-ol
Uniqueness
- Structural Complexity : The combination of purine and isoquinoline rings in 2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol might confer unique biological activities.
- Potential Applications : Its unique structure could make it suitable for specific applications in drug development and material science.
属性
IUPAC Name |
2-(7H-purin-6-yl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c20-14-4-2-1-3-10(14)7-19(6-5-14)13-11-12(16-8-15-11)17-9-18-13/h8-10,20H,1-7H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXVGOLUHWKTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C3=NC=NC4=C3NC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













